molecular formula C11H9ClN2O2 B6488841 1-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031605-88-5

1-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6488841
CAS RN: 1031605-88-5
M. Wt: 236.65 g/mol
InChI Key: SYHXEKHYAXUYCS-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-4-methylphenyl)urea” is a related compound . It has a molecular formula of C8H9ClN2O and a molecular weight of 184.62 .


Synthesis Analysis

A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” has a molecular formula of C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .


Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

The compound “1-(3-Chloro-4-methylphenyl)urea” has a molecular formula of C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .

Safety and Hazards

The compound “3-CHLORO-4-METHYLPHENYL ISOCYANATE” is toxic by ingestion, inhalation, and skin absorption . Contact with molten substance may cause severe burns to skin and eyes . It is also flammable and decomposes in water .

Mechanism of Action

Target of Action

A similar compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone (referred to as bv-207), has been found to interfere appreciably with photosynthesis .

Mode of Action

The compound’s interaction with its targets results in significant changes in the biochemical processes of the organism. For instance, BV-207 almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M . This suggests that the compound might inhibit key enzymes involved in the photosynthesis process.

Biochemical Pathways

The compound affects the photosynthesis pathway, a crucial process for plant growth and survival. By inhibiting the fixation of carbon dioxide, the compound disrupts the Calvin cycle, a key component of photosynthesis. This disruption can lead to a decrease in the production of glucose and other organic compounds that are essential for the plant’s growth and development .

Result of Action

The result of the compound’s action is a significant disruption of the photosynthesis process, leading to a decrease in the plant’s ability to produce essential organic compounds. This could potentially lead to stunted growth or even death of the plant .

Action Environment

Environmental factors can greatly influence the compound’s action, efficacy, and stability. For instance, light conditions have been found to influence the toxicity of BV-207, with the compound being more toxic when plants received light after application of the herbicide, compared with those held in the dark . This suggests that the compound’s action might be influenced by factors such as light intensity and duration.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHXEKHYAXUYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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